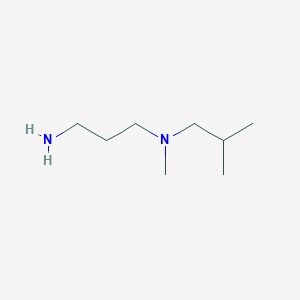

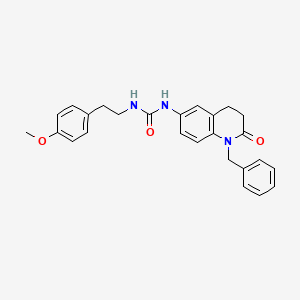

![molecular formula C8H11N3O3 B2496905 6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid CAS No. 933728-94-0](/img/structure/B2496905.png)

6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

Synthesis of pyrimidine derivatives often involves strategic functionalization to introduce various substituents on the pyrimidine ring. For example, the synthesis of 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine demonstrates isostructural nature with related compounds, suggesting a method of introducing methoxyethylamino groups through similar synthetic pathways (Trilleras et al., 2009). Additionally, synthetic approaches can vary from direct functionalization of the pyrimidine core to multi-step synthesis involving intermediate compounds (Sun Xiao-hong, 2012).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including planarity and substituent effects, can be elucidated using techniques such as X-ray crystallography. Studies often reveal the planarity of the pyrimidine rings and the displacement of substituent atoms from this plane, providing evidence for polarization of electronic structures (Jorge Trilleras et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving pyrimidine derivatives can include nucleophilic substitutions, electrophilic additions, and the formation of hydrogen-bonded structures. The reactivity of the pyrimidine ring is influenced by the nature and position of substituents, which can affect the compound's chemical behavior and interactions with other molecules (M. Botta et al., 1985).

Physical Properties Analysis

The physical properties of pyrimidine derivatives, such as melting points, solubility, and crystallinity, can be significantly affected by their molecular structure. These properties are crucial for determining the compound's suitability for various applications and for guiding the development of synthesis methods (Erwin A. Galinski et al., 1985).

科学的研究の応用

Hydrogen Bonding in DNA Base Recognition

Studies on hydrogen bonding in base recognition from the outside of the nucleic acid double helix have utilized derivatives of 2-methoxy-6-chloro-9-aminoacridine, bearing a carboxamide side chain, to investigate the interaction with dinucleotides. These derivatives demonstrate a sequence specificity and intercalation geometry that provide insights into the molecular mechanisms of DNA base recognition and the potential role of similar compounds in modulating these interactions (Gaugain et al., 1981).

Antiviral Activity of Pyrimidine Derivatives

Research on 2,4-diamino-6-hydroxypyrimidines substituted at position 5 has led to the development of compounds with significant antiretroviral activity, particularly against retroviruses in cell culture. This includes derivatives that have demonstrated inhibitory effects on human immunodeficiency virus and Moloney murine sarcoma virus-induced cytopathicity, highlighting the potential of pyrimidine derivatives in antiviral therapies (Hocková et al., 2003).

Synthesis and Biological Activity

The synthesis of 4-[2-(4,6-D methoxy pyrimidine)]-3-thiourea carboxylic acid phenoxy ester has been optimized, yielding products with notable inhibitory and sterilization effects against microorganisms causing plant diseases. This demonstrates the application of pyrimidine derivatives in agricultural biochemistry and the potential for developing new agrochemicals (Sun Xiao-hong, 2012).

Osmoregulation in Halophilic Bacteria

A novel cyclic amino acid identified in extremely halophilic species of the bacterial genus Ectothiorhodospira, 1,4,5,6-Tetrahydro-2-methyl-4-pyrimidinecarboxylic acid, has been found to play an osmoregulatory role. This discovery expands the understanding of the adaptive mechanisms of halophilic bacteria and the potential applications of such compounds in biotechnology (Galinski et al., 1985).

作用機序

While the specific mechanism of action for “6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid” is not mentioned in the search results, pyrimidines in general have been found to display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . These effects are attributed to their inhibitory response versus the expression and activities of certain vital inflammatory mediators .

特性

IUPAC Name |

6-(2-methoxyethylamino)pyrimidine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N3O3/c1-14-3-2-9-7-4-6(8(12)13)10-5-11-7/h4-5H,2-3H2,1H3,(H,12,13)(H,9,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHCIKHFNCFAWBI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCNC1=NC=NC(=C1)C(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

197.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-[(2-Methoxyethyl)amino]pyrimidine-4-carboxylic acid | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![9-(4-ethylphenyl)-1,7-dimethyl-3-[(3-methylphenyl)methyl]-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![5-acetyl-N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)thiophene-2-carboxamide](/img/structure/B2496827.png)

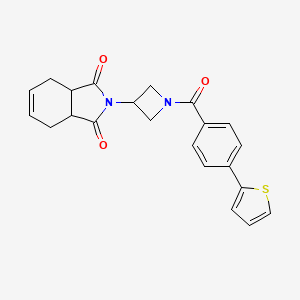

![N-(3-{[2-(2,5-dimethoxyphenyl)-3-(2,5-dimethylphenoxy)-4-oxoazetidin-1-yl]methyl}phenyl)acetamide](/img/structure/B2496836.png)

![N-(2-chloropyridin-3-yl)-2-[(4-methoxyphenyl)methylamino]pyridine-3-carboxamide](/img/structure/B2496837.png)

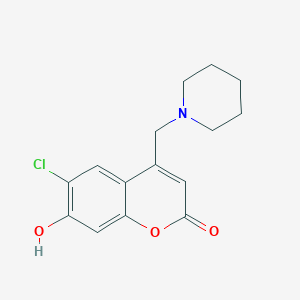

![2-(4-Bromophenyl)-1-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]ethan-1-one](/img/structure/B2496840.png)

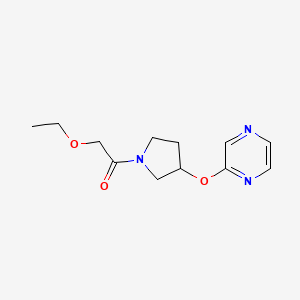

![(3-Fluoropyridin-4-yl)-[3-(pyrimidin-2-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496843.png)